Bromofluoroacetamide
Overview
Description
Bromofluoroacetamide is an organic compound with the molecular formula C₂H₃BrFNO. It is characterized by the presence of both bromine and fluorine atoms attached to an acetamide group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromofluoroacetamide can be synthesized through a multi-step process involving the acetylation and bromination of fluoroaniline. The general steps include:
Acetylation: Fluoroaniline is reacted with acetic anhydride in the presence of a catalyst to form fluoroacetanilide.
Bromination: The fluoroacetanilide is then brominated using bromine or hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Bromofluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different amide or alcohol derivatives .
Scientific Research Applications
Bromofluoroacetamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bromofluoroacetamide involves its interaction with specific molecular targets. The presence of both bromine and fluorine atoms allows it to form strong bonds with various biological molecules, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Bromoacetamide: Similar in structure but lacks the fluorine atom.
Fluoroacetamide: Similar in structure but lacks the bromine atom.
Chloroacetamide: Contains a chlorine atom instead of bromine or fluorine.
Uniqueness: Bromofluoroacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This dual halogenation allows for a wider range of chemical reactions and applications compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-2-fluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYSIXJDWGJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382005 | |
Record name | Bromofluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-91-1 | |
Record name | Bromofluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2-fluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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